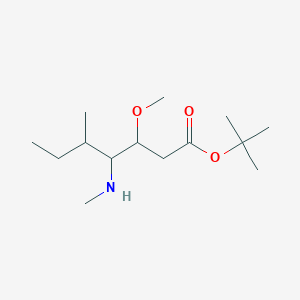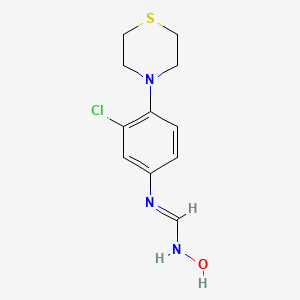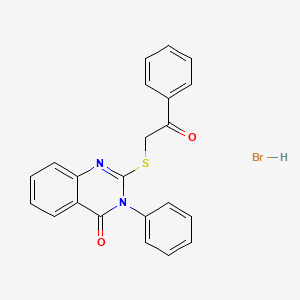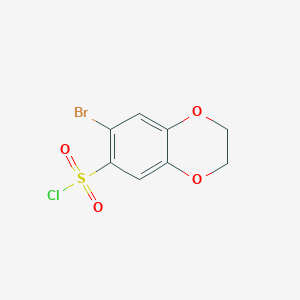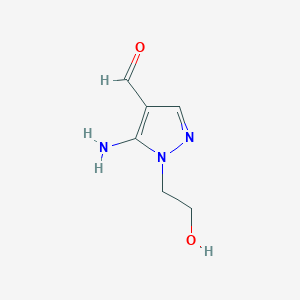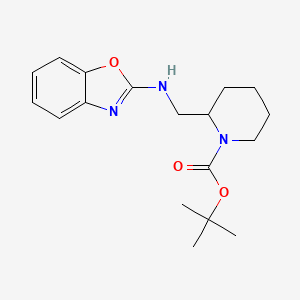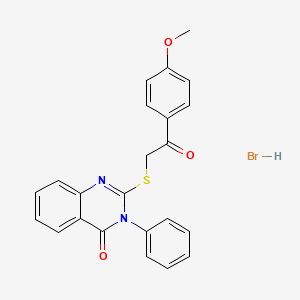
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
描述
Reactants: Quinazolinone, 4-methoxybenzaldehyde, phenylacetic acid
Conditions: Condensation reaction under acidic conditions
Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one
Step 3: Formation of Hydrobromide Derivative
Reactants: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one, hydrobromic acid
Conditions: Reaction at room temperature
Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the hydrobromide salt to form the hydrobromide derivative.
-
Step 1: Synthesis of Quinazolinone Core
Reactants: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst
Product: Quinazolinone
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to a dihydroquinazolinone derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Quinones
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)quinazolin-4(3H)-one
- 3-phenylquinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is unique due to the presence of both the methoxyphenyl and phenyl groups, as well as the thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other quinazolinone derivatives.
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S.BrH/c1-28-18-13-11-16(12-14-18)21(26)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)17-7-3-2-4-8-17;/h2-14H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZLULFZVASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


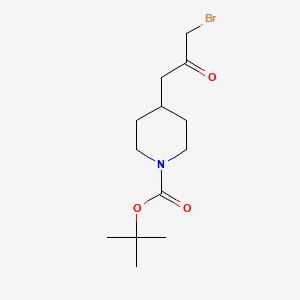
![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)
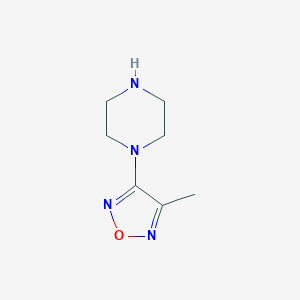
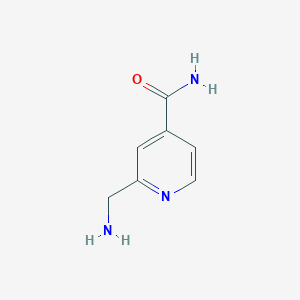
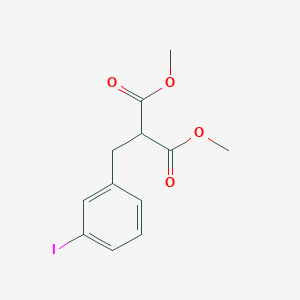
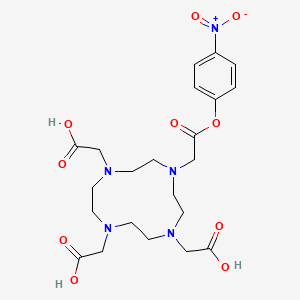
![Acetamide, N-[3-(2-amino-5-thiazolyl)cyclobutyl]-](/img/structure/B3268019.png)
![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)
